1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone
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Overview
Description
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone is a compound that features a pyrrolidine ring with an aminomethyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with an appropriate aminomethylating agent. One common method is the reductive amination of pyrrolidine with formaldehyde and a reducing agent such as sodium cyanoborohydride . The reaction conditions usually involve mild temperatures and neutral to slightly acidic pH to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The pyrrolidine ring provides structural stability and can enhance the binding affinity of the compound to its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor to many derivatives.
2-(Aminomethyl)pyrrolidine: A compound with a similar structure but different substitution pattern.
N-(2,4,5-Trichlorophenyl)-3-aminomethyl-1-pyrrolidineacetamide: A derivative with additional functional groups that can alter its chemical properties.
Uniqueness
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1-(3-Aminomethyl-pyrrolidin-1-yl)-ethanone, also known as 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and the underlying mechanisms of action based on current research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring with an amino group and an ethanone moiety, which enhances its solubility and biological interaction potential. The synthesis typically involves multi-step organic reactions that can vary based on desired purity and yield levels.
Biological Activity Overview
Research indicates that this compound exhibits notable interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction suggests potential applications in treating neurological disorders. Additionally, preliminary studies have indicated anti-inflammatory and analgesic properties, broadening its therapeutic scope.
Key Findings:
- Neurotransmitter Modulation : The compound has been shown to modulate neurotransmitter receptors, which is critical for its potential use in neurological therapies.
- Anti-inflammatory Effects : Initial studies suggest it may possess anti-inflammatory properties, which could be beneficial in conditions characterized by inflammation.
- Analgesic Properties : The compound may also exhibit analgesic effects, making it a candidate for pain management therapies.
Comparative Biological Activity
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented in the table below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-Pyrrolidinone | Contains a lactam structure | Used in organic synthesis |
3-Aminopropylpyrrolidine | Amino group on propyl chain | Neuroactive properties |
N-Methylpyrrolidine | Methyl substitution on nitrogen | Antidepressant effects |
4-(Aminomethyl)pyridine | Pyridine instead of pyrrolidine | Antimicrobial activity |
This compound | Specific pyrrolidine configuration and dual hydrochloride nature | Modulates dopamine and serotonin pathways; potential anti-inflammatory and analgesic effects |
The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors. This interaction can lead to modulation of synaptic transmission, influencing both mood and pain perception.
Case Studies
Recent studies have highlighted the efficacy of this compound in animal models:
- A study demonstrated that derivatives of similar pyrrolidine compounds showed good oral bioavailability (32%) and effective in vivo results in rat models .
- Another investigation revealed that compounds sharing structural characteristics exhibited significant activity against specific targets, emphasizing the importance of the pyrrolidine framework in biological interactions .
Properties
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAUUMCYJKZGPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731412 |
Source
|
Record name | 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1251055-48-7 |
Source
|
Record name | 1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90731412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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